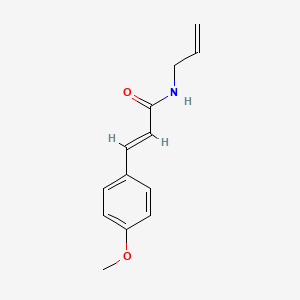
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, commonly known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent activator of nicotinic acetylcholine receptors and has been found to have various biochemical and physiological effects.
Mécanisme D'action
DMPP acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the flow of ions such as sodium and calcium into the cell. This leads to depolarization of the neuron and the release of neurotransmitters. DMPP has been found to have a higher affinity for the alpha7 subtype of nicotinic acetylcholine receptors, which are primarily found in the brain.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, leading to increased activity in the reward pathway and improved cognitive function. DMPP has also been found to have analgesic effects, reducing pain perception in animal models. Additionally, DMPP has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in lab experiments. It is a potent and selective activator of nicotinic acetylcholine receptors, allowing for precise control of neuronal activity. DMPP is also relatively stable and can be easily synthesized. However, DMPP has some limitations. It has a short half-life and can rapidly desensitize nicotinic acetylcholine receptors, limiting its usefulness for long-term experiments. Additionally, DMPP can be toxic at high concentrations, requiring careful dosing in experiments.
Orientations Futures
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent activators of nicotinic acetylcholine receptors. Additionally, further studies are needed to investigate the role of nicotinic acetylcholine receptors in various physiological processes and diseases. DMPP may also have potential as a therapeutic agent for conditions such as addiction and chronic pain. Finally, the development of new methods for delivering DMPP to specific regions of the brain could allow for more precise control of neuronal activity.
Méthodes De Synthèse
DMPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorophenol with 2-chloro-N-(1-methyl-4-piperidinyl)propanamide in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain DMPP.
Applications De Recherche Scientifique
DMPP has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. It has been found to be a potent activator of these receptors, leading to depolarization of neurons and the release of neurotransmitters such as dopamine and acetylcholine. DMPP has been used in studies to investigate the role of nicotinic acetylcholine receptors in various physiological processes such as learning and memory, addiction, and pain perception.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,22-14-10-11(17)4-5-13(14)18)15(21)19-12-6-8-20(3)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAEPMOHJDZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)